molecular formula C9H11BrN4OS B8322319 5-Bromo-2-(3-ethylureido)pyridine-4-carbothioamide

5-Bromo-2-(3-ethylureido)pyridine-4-carbothioamide

Cat. No. B8322319
M. Wt: 303.18 g/mol
InChI Key: XPEVBTGDULRIRX-UHFFFAOYSA-N
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Patent
US08569484B2

Procedure details

A suspended mixture of 5-bromo-2-(3-ethylureido)isonicotinamide (Intermediate 5, 237 g, 830 mmol), Lawesson's Reagent (336 g, 830 mmol), and tetrahydrofuran (3 L) was stirred at 70° C. for 18 h. The precipitate was collected by filtration and washed with methyl tert-butyl ether (2×500 L). This solid was then dried in the vacuum oven at 50° C. for 12 h to give 192 g (77%) of 5-bromo-2-(3-ethylureido)pyridine-4-carbothioamide as an off white solid.
Quantity
237 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
336 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([C:8]([NH2:10])=O)=[CH:6][C:5]([NH:11][C:12]([NH:14][CH2:15][CH3:16])=[O:13])=[N:4][CH:3]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1>O1CCCC1>[Br:1][C:2]1[C:7]([C:8](=[S:26])[NH2:10])=[CH:6][C:5]([NH:11][C:12]([NH:14][CH2:15][CH3:16])=[O:13])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
237 g
Type
reactant
Smiles
BrC1=CN=C(C=C1C(=O)N)NC(=O)NCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C(C=C1C(=O)N)NC(=O)NCC
Name
Quantity
336 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
3 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with methyl tert-butyl ether (2×500 L)
CUSTOM
Type
CUSTOM
Details
This solid was then dried in the vacuum oven at 50° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)NC(=O)NCC)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 192 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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